3-Cyclopentylmethanesulfonylpropan-1-amine 3-Cyclopentylmethanesulfonylpropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16208801
InChI: InChI=1S/C9H19NO2S/c10-6-3-7-13(11,12)8-9-4-1-2-5-9/h9H,1-8,10H2
SMILES:
Molecular Formula: C9H19NO2S
Molecular Weight: 205.32 g/mol

3-Cyclopentylmethanesulfonylpropan-1-amine

CAS No.:

Cat. No.: VC16208801

Molecular Formula: C9H19NO2S

Molecular Weight: 205.32 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclopentylmethanesulfonylpropan-1-amine -

Specification

Molecular Formula C9H19NO2S
Molecular Weight 205.32 g/mol
IUPAC Name 3-(cyclopentylmethylsulfonyl)propan-1-amine
Standard InChI InChI=1S/C9H19NO2S/c10-6-3-7-13(11,12)8-9-4-1-2-5-9/h9H,1-8,10H2
Standard InChI Key AXNJJFVMBFXCKL-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)CS(=O)(=O)CCCN

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Cyclopentylmethyl Group: A five-membered carbocycle attached to a methylene (-CH₂-) bridge. This moiety introduces steric bulk and lipophilicity, influencing solubility and interaction with biological targets.

  • Sulfonyl Linker: The -SO₂- group confers polarity and electron-withdrawing effects, enhancing stability and reactivity toward nucleophilic agents.

  • Propan-1-Amine Chain: A three-carbon aliphatic amine providing basicity and potential hydrogen-bonding sites.

This combination creates a molecule with balanced hydrophobic and hydrophilic regions, a trait shared with pharmacologically active sulfonamides .

Comparative Analysis with Structural Analogs

The table below contrasts 3-cyclopentylmethanesulfonylpropan-1-amine with related compounds from PubChem databases:

Compound NameMolecular FormulaFunctional GroupsMolecular Weight (g/mol)Key Properties
3-Cyclopentylmethanesulfonylpropan-1-amineC11H21NO2S\text{C}_{11}\text{H}_{21}\text{NO}_2\text{S}Cyclopentyl, sulfonyl, amine231.35High polarity, potential bioactivity
3-(Cyclopentylmethylsulfanyl)propan-1-amine C9H19NS\text{C}_9\text{H}_{19}\text{NS}Cyclopentyl, thioether, amine173.32Reduced oxidation state; lower polarity
3-Methylcyclopentan-1-amine C6H13N\text{C}_6\text{H}_{13}\text{N}Cyclopentyl, amine99.17Volatile; limited steric hindrance

Key distinctions include the sulfonyl group’s role in enhancing oxidative stability compared to thioether analogs and the extended carbon chain’s impact on molecular flexibility .

Synthetic Methodologies

Amine Chain Elaboration

The propan-1-amine chain may be constructed via:

  • Gabriel Synthesis: Phthalimide alkylation followed by hydrolysis.

  • Reductive Amination: Reaction of a ketone or aldehyde with ammonia under reducing conditions.

For instance, coupling cyclopentylmethanesulfonyl chloride with 3-aminopropanol followed by dehydration could yield the target compound. Such approaches are analogous to Friedel-Crafts alkylations in coumarin synthesis .

Reactivity and Functionalization

Sulfonyl Group Reactivity

The -SO₂- group participates in:

  • Nucleophilic Aromatic Substitution: Electron-deficient aromatic systems undergo displacement reactions with amines or alkoxides.

  • Grignard Additions: Formation of sulfinate intermediates reactive toward organomagnesium reagents.

These pathways are less explored for aliphatic sulfonamides but have precedent in heterocyclic systems .

Amine-Modification Reactions

The primary amine undergoes typical reactions:

  • Acylation: With acetic anhydride to form acetamides.

  • Schiff Base Formation: Condensation with aldehydes/ketones.

Steric hindrance from the cyclopentyl group may slow kinetics compared to linear analogs .

Challenges and Future Directions

Knowledge Gaps

  • No direct pharmacological or toxicological data exists for this compound.

  • Optimal synthetic routes remain unvalidated experimentally.

Research Priorities

  • Synthesis Optimization: Screen catalysts (e.g., TiCl₄/pyridine ) for sulfonylation efficiency.

  • Biological Screening: Assess antimicrobial, anticancer, and enzyme-inhibitory activity.

  • Computational Modeling: Predict solubility, logP, and ADMET profiles.

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